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molecular formula C15H14O4 B8814899 2-(Benzyloxy)-6-hydroxy-4-methoxybenzaldehyde

2-(Benzyloxy)-6-hydroxy-4-methoxybenzaldehyde

Cat. No. B8814899
M. Wt: 258.27 g/mol
InChI Key: SVVNEEADTVEIMO-UHFFFAOYSA-N
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Patent
US09303065B2

Procedure details

A solution of 5-(benzyloxy)-7-methoxy-2,2-dimethyl-4H-benzo[d][1,3]dioxin-4-one (Example 1B, 6.76 g, 21.5 mmol) in dichloromethane (120 mL) was cooled to −78° C. and treated with 43 mL (64.5 mmol) of a 1.5 M solution of diisobutylaluminum hydride in toluene added dropwise over 20 min. The resulting mixture was then stirred at −78° C. for 3 h. The reaction mixture was quenched by the careful addition of methanol (5 mL) added dropwise over 15 min, followed by 1N hydrochloric acid (50 mL) added dropwise over 15 min. The cooling bath was then removed and an additional 150 mL of 1N hydrochloric acid was added over 20 min. The mixture was then stirred at 22° C. for 2 h and diluted with dichloromethane (400 mL). The organic phase was collected and the aqueous phase (pH ˜1) was extracted with dichloromethane (3×50 mL). The combined organic extracts were washed with brine, dried over anhydrous magnesium sulfate and concentrated in vacuo. The residual oil was diluted with tetrahydrofuran (70 mL), treated with 10 mL of 0.1N hydrochloric acid and stirred at 20° C. for 2 h. The reaction mixture was diluted with ethyl acetate (300 mL), washed with brine, dried over anhydrous magnesium sulfate, evaporated in vacuo to give a clear oil. Chromatography on silica gel (4×13 cm, elution toluene) gave 4.08 g (73% yield) of the title aldehyde as a clear oil which solidified on standing. LC (Method C): 2.237 min. HRMS (ESI) calcd for C15H15O4 [M+H]+ m/z 259.0965, found 259.1153. 1H NMR (CDCl3, 600 MHz) δ 3.80 (s, 3H), 5.07 (s, 2H), 5.97 (d, J=2.1 Hz, 1H), 6.01 (d, J=2.1 Hz, 1H), 7.3-7.4 (m, 5H), 10.15 (s, 1H), 12.49 (s, 1H).
Name
5-(benzyloxy)-7-methoxy-2,2-dimethyl-4H-benzo[d][1,3]dioxin-4-one
Quantity
6.76 g
Type
reactant
Reaction Step One
Quantity
120 mL
Type
solvent
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Yield
73%

Identifiers

REACTION_CXSMILES
[CH2:1]([O:8][C:9]1[C:18]2[C:17](=O)[O:16]C(C)(C)[O:14][C:13]=2[CH:12]=[C:11]([O:22][CH3:23])[CH:10]=1)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[H-].C([Al+]CC(C)C)C(C)C>ClCCl.C1(C)C=CC=CC=1>[CH2:1]([O:8][C:9]1[CH:10]=[C:11]([O:22][CH3:23])[CH:12]=[C:13]([OH:14])[C:18]=1[CH:17]=[O:16])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1 |f:1.2|

Inputs

Step One
Name
5-(benzyloxy)-7-methoxy-2,2-dimethyl-4H-benzo[d][1,3]dioxin-4-one
Quantity
6.76 g
Type
reactant
Smiles
C(C1=CC=CC=C1)OC1=CC(=CC=2OC(OC(C21)=O)(C)C)OC
Name
Quantity
120 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H-].C(C(C)C)[Al+]CC(C)C
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-78 °C
Stirring
Type
CUSTOM
Details
The resulting mixture was then stirred at −78° C. for 3 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
added dropwise over 20 min
Duration
20 min
CUSTOM
Type
CUSTOM
Details
The reaction mixture was quenched by the careful addition of methanol (5 mL)
ADDITION
Type
ADDITION
Details
added dropwise over 15 min
Duration
15 min
ADDITION
Type
ADDITION
Details
added dropwise over 15 min
Duration
15 min
CUSTOM
Type
CUSTOM
Details
The cooling bath was then removed
ADDITION
Type
ADDITION
Details
an additional 150 mL of 1N hydrochloric acid was added over 20 min
Duration
20 min
STIRRING
Type
STIRRING
Details
The mixture was then stirred at 22° C. for 2 h
Duration
2 h
ADDITION
Type
ADDITION
Details
diluted with dichloromethane (400 mL)
CUSTOM
Type
CUSTOM
Details
The organic phase was collected
EXTRACTION
Type
EXTRACTION
Details
the aqueous phase (pH ˜1) was extracted with dichloromethane (3×50 mL)
WASH
Type
WASH
Details
The combined organic extracts were washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
ADDITION
Type
ADDITION
Details
The residual oil was diluted with tetrahydrofuran (70 mL)
ADDITION
Type
ADDITION
Details
treated with 10 mL of 0.1N hydrochloric acid
STIRRING
Type
STIRRING
Details
stirred at 20° C. for 2 h
Duration
2 h
ADDITION
Type
ADDITION
Details
The reaction mixture was diluted with ethyl acetate (300 mL)
WASH
Type
WASH
Details
washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate
CUSTOM
Type
CUSTOM
Details
evaporated in vacuo
CUSTOM
Type
CUSTOM
Details
to give a clear oil

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
C(C1=CC=CC=C1)OC1=C(C=O)C(=CC(=C1)OC)O
Measurements
Type Value Analysis
AMOUNT: MASS 4.08 g
YIELD: PERCENTYIELD 73%
YIELD: CALCULATEDPERCENTYIELD 73.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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